molecular formula C12H15N3 B2848250 1-cyclohexyl-1H-imidazo[4,5-b]pyridine CAS No. 1365094-43-4

1-cyclohexyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2848250
CAS No.: 1365094-43-4
M. Wt: 201.273
InChI Key: VYYBQUGTAYYVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C12H15N3. It is characterized by a fused imidazole and pyridine ring system, with a cyclohexyl group attached to the nitrogen atom of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and process optimization techniques ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Cyclohexyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: Investigated for migraine treatment.

    Ralimetinib: Explored for cancer and Proteus syndrome treatment.

    Miransertib: Investigated for Proteus syndrome treatment.

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

IUPAC Name

1-cyclohexylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYBQUGTAYYVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.